4-(2-Methoxyethoxy)-3-nitrophenol
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Overview
Description
4-(2-Methoxyethoxy)-3-nitrophenol is an organic compound that features a nitro group and a phenol group, along with a 2-methoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-3-nitrophenol can be achieved through several methods. One common approach involves the nitration of 4-(2-Methoxyethoxy)phenol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)-3-nitrophenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The phenolic group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Reducing Agents: Sodium bis(2-methoxyethoxy)aluminium hydride, hydrogen gas with a palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: 4-(2-Methoxyethoxy)-3-aminophenol.
Oxidation: 4-(2-Methoxyethoxy)-3-nitroquinone.
Substitution: Various ethers and esters depending on the substituent introduced.
Scientific Research Applications
4-(2-Methoxyethoxy)-3-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Lacks the 2-methoxyethoxy substituent, affecting its solubility and reactivity.
2-Methoxyethanol: A simpler compound with similar functional groups but different chemical properties.
Uniqueness
4-(2-Methoxyethoxy)-3-nitrophenol is unique due to the combination of its nitro group, phenolic hydroxyl group, and 2-methoxyethoxy substituent
Properties
Molecular Formula |
C9H11NO5 |
---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-3-nitrophenol |
InChI |
InChI=1S/C9H11NO5/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
SNICPPACNGRNQS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
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